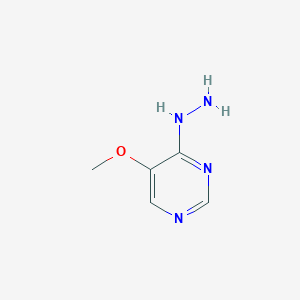

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Description

BenchChem offers high-quality 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxypyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJFLTBQJYNGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547617 | |

| Record name | 4-Hydrazinyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-06-4 | |

| Record name | 4-Hydrazinyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Scaffold of Potential

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] Its derivatization offers a fertile ground for the discovery of novel bioactive molecules. This guide focuses on a specific, yet underexplored, derivative: 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (CAS No. 99419-04-4). While direct, in-depth literature on this particular molecule is sparse, its structural motifs—a dihydropyrimidine core, a methoxy substituent, and a hydrazono group—suggest a rich chemical landscape ripe for exploration in drug discovery and chemical biology.

This document serves as a comprehensive technical guide, synthesizing information from analogous structures and established chemical principles to provide a robust understanding of the synthesis, structure, reactivity, and potential applications of this intriguing molecule. As a Senior Application Scientist, the aim is to not only present data but to also provide the causal reasoning behind experimental design and interpretation, empowering researchers to confidently engage with this chemical entity.

Section 1: Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine exists in a tautomeric equilibrium with its aromatic isomer, 4-hydrazino-5-methoxypyrimidine. This phenomenon is common in heterocyclic compounds containing amino and imino functionalities. The hydrazono-dihydropyrimidine form possesses an exocyclic double bond, while the hydrazino-pyrimidine form is aromatic. The predominant tautomer can be influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will primarily refer to the compound by its dihydropyrimidine name, while acknowledging the existence and potential significance of its aromatic tautomer.

Table 1: Physicochemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

| Property | Value | Source |

| CAS Number | 99419-04-4 | N/A |

| Molecular Formula | C₅H₈N₄O | N/A |

| Molecular Weight | 140.14 g/mol | N/A |

| SMILES | COC1=CNC=NC1=NN | N/A |

| Predicted Boiling Point | 291.7 ± 50.0 °C | N/A |

| Predicted Density | 1.38 ± 0.1 g/cm³ | N/A |

Spectral Characteristics (Predicted)

¹H NMR Spectroscopy:

-

CH₃ (methoxy): A singlet peak is expected around δ 3.8-4.0 ppm.

-

NH₂ (hydrazono): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

NH (ring): A broad singlet, also dependent on experimental conditions.

-

CH (pyrimidine ring): A singlet or doublet (depending on coupling with the ring NH) is anticipated in the aromatic region, likely around δ 7.5-8.0 ppm.

¹³C NMR Spectroscopy:

-

CH₃ (methoxy): A signal is expected around δ 55-60 ppm.

-

C-O (pyrimidine ring): The carbon attached to the methoxy group is predicted to appear around δ 150-160 ppm.

-

C=N (pyrimidine ring): The imine-like carbons in the ring will likely resonate at lower fields, in the range of δ 140-160 ppm.

-

C-H (pyrimidine ring): The carbon bearing a hydrogen atom is expected to have a chemical shift in the range of δ 120-130 ppm.

Infrared (IR) Spectroscopy:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazono and ring amine groups.

-

C-H stretching: Peaks around 2850-3100 cm⁻¹ due to the methyl and aromatic C-H bonds.

-

C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O stretching: A distinct band for the methoxy group's C-O bond, typically found around 1050-1250 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺): A prominent peak at m/z = 140.

-

Key Fragmentation Patterns: Expect losses of small, stable molecules such as diazene (N₂H₂), ammonia (NH₃), and the methyl group (CH₃), as well as characteristic fragmentation of the pyrimidine ring.

Section 2: Synthesis and Purification

A definitive, published synthetic protocol for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not currently available. However, based on established methods for the synthesis of analogous hydrazinopyrimidines, a reliable synthetic strategy can be proposed.[4][5] The most plausible approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 5-methoxypyrimidine precursor with hydrazine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized 5-methoxypyrimidine derivative. A common precursor would be 4-chloro-5-methoxypyrimidine.

Caption: Proposed synthetic workflow for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine (Precursor)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxypyrimidin-4-ol (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a fume hood.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methoxypyrimidine.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

-

Dissolve the purified 4-chloro-5-methoxypyrimidine (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, a precipitate may form. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Section 3: Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is primarily dictated by the nucleophilic hydrazono group and the electron-rich dihydropyrimidine ring. This combination of functional groups opens up a wide array of possibilities for further chemical transformations, making it a valuable building block in organic synthesis.

Reactions at the Hydrazono Moiety

The hydrazono group is a versatile handle for the construction of various heterocyclic systems. A key reaction is its condensation with dicarbonyl compounds or their equivalents to form fused pyrazole rings, leading to the synthesis of pyrazolo[3,4-d]pyrimidines. These are purine analogs and have been extensively studied for their biological activities.

Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.

Reactions Involving the Dihydropyrimidine Ring

The dihydropyrimidine ring can potentially undergo oxidation to its aromatic pyrimidine counterpart. Furthermore, the methoxy group at the 5-position can influence the regioselectivity of electrophilic substitution reactions on the ring, should the ring be sufficiently activated.

Section 4: Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, the extensive research on structurally related pyrimidine and hydrazone derivatives provides a strong basis for predicting its potential therapeutic applications.

-

Anticancer Activity: Many pyrimidine derivatives are known to exhibit potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation.[2]

-

Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs. The hydrazone moiety is also a well-known pharmacophore in this therapeutic area.

-

Anti-inflammatory Properties: Certain dihydropyrimidine derivatives have shown promise as anti-inflammatory agents.[6]

The combination of the pyrimidine core, the methoxy group (which can modulate lipophilicity and metabolic stability), and the reactive hydrazono group makes 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine a highly attractive scaffold for lead generation in drug discovery programs targeting these and other diseases.

Section 5: Conclusion and Future Directions

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine represents a molecule of significant synthetic and medicinal potential that is currently underexplored. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential for further derivatization and biological evaluation.

Future research should focus on:

-

Validating the Proposed Synthesis: The successful synthesis and unambiguous characterization of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine are the essential first steps.

-

Exploring its Reactivity: A systematic investigation of its reactivity will unlock its full potential as a synthetic building block.

-

Biological Screening: Comprehensive biological screening against a panel of relevant targets (e.g., kinases, microbial enzymes) will be crucial to identify its therapeutic potential.

By providing this foundational knowledge, it is hoped that this guide will stimulate further research into this promising molecule and contribute to the advancement of medicinal chemistry and drug discovery.

References

Sources

- 1. 2,2'-Azobis[2,4-dimethylvaleronitrile] | LGC Standards [lgcstandards.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. jsscacs.edu.in [jsscacs.edu.in]

- 6. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical considerations for the preparation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis of pyrimidine derivatives is a cornerstone of modern pharmaceutical research, as this scaffold is a constituent of numerous bioactive molecules.[1]

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleobases essential for DNA and RNA.[1] The functionalization of the pyrimidine ring, particularly with hydrazono and methoxy groups, can impart a diverse range of pharmacological activities, such as antimicrobial, antitumor, and antiviral properties.[1][2] The target molecule, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, represents a valuable scaffold for further chemical elaboration and biological screening. This guide will detail a robust and well-precedented synthetic approach, drawing upon established methodologies for the synthesis of analogous hydrazinopyrimidines.

Tautomerism: A Key Structural Consideration

It is crucial to recognize that 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine can exist in tautomeric equilibrium with its isomer, 4-Hydrazino-5-methoxypyrimidine. The hydrazono form features a carbon-nitrogen double bond, while the hydrazino form contains a nitrogen-nitrogen single bond. The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature. For the purpose of this guide, the target molecule will be referred to by its hydrazono name, with the understanding that the hydrazino tautomer is also likely present.

Proposed Synthetic Strategy: A Two-Step Approach

A common and effective method for the synthesis of hydrazinopyrimidines involves the nucleophilic aromatic substitution of a halo-pyrimidine with hydrazine.[3][4] Therefore, a logical and experimentally validated approach to the synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine involves a two-step sequence:

-

Chlorination: Synthesis of the key intermediate, 4-chloro-5-methoxypyrimidine, from a suitable precursor.

-

Hydrazinolysis: Reaction of 4-chloro-5-methoxypyrimidine with hydrazine hydrate to yield the target compound.

This strategy is advantageous due to the commercial availability of starting materials and the generally high yields reported for these types of reactions in the literature.[3]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-5-methoxypyrimidine

The initial and critical step is the conversion of a readily available starting material into a reactive 4-chloropyrimidine derivative. A suitable and commercially available precursor for this transformation is 5-methoxyuracil. The hydroxyl groups of the uracil ring can be converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and widely employed method for the synthesis of chloropyrimidines.[3]

Experimental Protocol: Chlorination of 5-Methoxyuracil

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methoxyuracil | 142.11 | 14.2 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 92 mL (153.3 g) | 1.0 |

| N,N-Dimethylaniline (optional) | 121.18 | As needed | - |

| Toluene | - | 200 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-methoxyuracil (0.1 mol) and phosphorus oxychloride (1.0 mol) is prepared. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux (approximately 105-110 °C) for 3-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The remaining residue is cooled in an ice bath and then cautiously poured onto crushed ice. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product is then extracted with a suitable organic solvent, such as toluene or ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-chloro-5-methoxypyrimidine.

-

The crude product can be purified by column chromatography or recrystallization to obtain the pure intermediate.

Reaction Mechanism: Chlorination

The chlorination of the uracil derivative with phosphorus oxychloride proceeds through the formation of a highly electrophilic intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester-like intermediate. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, resulting in the formation of the chloropyrimidine.

Part 2: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

The final step in the synthesis is the nucleophilic substitution of the chloro group in 4-chloro-5-methoxypyrimidine with hydrazine. Hydrazine is a potent nucleophile and readily displaces the chloride at the C4 position of the pyrimidine ring.[3][5]

Experimental Protocol: Hydrazinolysis of 4-Chloro-5-methoxypyrimidine

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-5-methoxypyrimidine | 144.56 | 14.5 g | 0.1 |

| Hydrazine Hydrate (80%) | 50.06 | 12.5 mL | ~0.2 |

| Ethanol | - | 200 mL | - |

| Diethyl Ether | - | As needed | - |

Procedure:

-

To a solution of 4-chloro-5-methoxypyrimidine (0.1 mol) in ethanol (200 mL) in a round-bottom flask, hydrazine hydrate (approximately 0.2 mol) is added dropwise at room temperature with stirring.[3]

-

The reaction is typically exothermic, and the temperature should be monitored. After the initial exotherm subsides, the mixture is stirred at room temperature for several hours (typically 5-20 hours) or gently heated to ensure complete reaction.[3] Reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The solid product is washed with cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

-

The product is then dried under vacuum to yield 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA_r)

The reaction of 4-chloro-5-methoxypyrimidine with hydrazine proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C4 carbon of the pyrimidine ring, which bears the chloro-leaving group. This addition step forms a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of the chloride ion, yielding the final hydrazinopyrimidine product.

Diagram of the Hydrazinolysis Mechanism

Caption: Mechanism of the hydrazinolysis reaction followed by tautomerization.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a combination of spectroscopic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the methoxy group, the pyrimidine ring protons, and the hydrazono/hydrazino protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=N, and C-O functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine can be reliably achieved through a two-step process involving the chlorination of 5-methoxyuracil followed by hydrazinolysis. This method is based on well-established and high-yielding reactions in pyrimidine chemistry. The resulting compound serves as a versatile building block for the development of novel therapeutic agents, and its synthesis is accessible to researchers with a standard organic chemistry laboratory setup. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are essential for obtaining a pure and well-defined compound for further research and development.

References

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

- Synthesis of new triazolopyrimidines and substituted pyrimidines.

- Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiprolifer

- Synthesis, reactions, and applications of pyrimidine deriv

- Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole.

- SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL)

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. jsscacs.edu.in [jsscacs.edu.in]

An In-depth Technical Guide to 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (CAS Number: 99419-06-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine based on available chemical literature and data for structurally related compounds. Specific experimental data for this compound (CAS 99419-06-4) is limited in the public domain. Therefore, some information presented, particularly regarding synthesis and biological activity, is predictive and based on established principles of medicinal and synthetic chemistry.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine. Beyond its role in nucleic acids, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a hydrazono functional group at the 4-position of the dihydropyrimidine core, as seen in 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, offers a rich platform for further chemical modification and exploration of novel biological effects. Hydrazones themselves are a class of compounds known for a broad spectrum of bioactivities.[3]

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is presented below.

| Property | Value | Source |

| CAS Number | 99419-06-4 | N/A |

| Molecular Formula | C₅H₈N₄O | N/A |

| Molecular Weight | 140.14 g/mol | N/A |

| IUPAC Name | 4-hydrazinylidene-5-methoxy-1,4-dihydropyrimidine | N/A |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | N/A |

| Storage | Store in an inert atmosphere, preferably at low temperatures (-20°C) | N/A |

Proposed Synthesis Pathway

A potential precursor for this synthesis is 4-chloro-5-methoxypyrimidine. The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine

The synthesis would likely begin with a commercially available or readily synthesized 5-methoxypyrimidin-4-one. Chlorination of the pyrimidinone is a standard transformation that can be achieved using various chlorinating agents, such as phosphorus oxychloride (POCl₃).

Step 2: Hydrazinolysis of 4-Chloro-5-methoxypyrimidine

The resulting 4-chloro-5-methoxypyrimidine can then be reacted with hydrazine hydrate. The highly nucleophilic hydrazine will displace the chloride at the C4 position to yield the desired 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. This reaction is typically carried out in a polar solvent like ethanol or isopropanol.

Caption: Proposed synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Spectroscopic Characterization (Predicted)

Detailed experimental spectral data for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not publicly available. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: Protons on the pyrimidine ring, the methoxy group, and the hydrazono group would exhibit characteristic chemical shifts. The NH and NH₂ protons of the hydrazono group would likely appear as broad singlets.

-

¹³C NMR: The spectrum would show distinct signals for the five carbon atoms in the molecule, with the chemical shifts influenced by their electronic environment (e.g., attachment to nitrogen or oxygen).

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazono group, C=N stretching of the pyrimidine ring and the hydrazone, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (140.14 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the methoxy group, the hydrazino group, and cleavage of the pyrimidine ring.

Potential Biological Activities and Applications in Drug Discovery

The structural motifs present in 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine suggest several potential avenues for biological activity, making it an interesting scaffold for drug discovery.

Anticancer Potential: Numerous pyrimidine derivatives have demonstrated potent anticancer activity.[8][9] Furthermore, hydrazone-containing compounds have been investigated as anticancer agents, with some showing significant efficacy.[10][11] The combination of these two pharmacophores in the target molecule suggests that it could be a valuable starting point for the development of novel antiproliferative agents. The hydrazono moiety provides a handle for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships.

Antimicrobial Activity: The pyrimidine core is found in several antimicrobial drugs. Hydrazone derivatives have also been reported to possess antibacterial and antifungal properties.[12][13] Therefore, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and its derivatives warrant investigation for their potential as antimicrobial agents.

Other Potential Activities: The broader class of pyrimidine hydrazones has been associated with a wide range of other biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.[1][2]

Experimental Protocols (Hypothetical)

The following are hypothetical, high-level experimental protocols for the synthesis and preliminary biological evaluation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. These are intended as a starting point for methods development and would require optimization.

Protocol 1: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

-

Chlorination of 5-methoxypyrimidin-4-one:

-

To a stirred solution of 5-methoxypyrimidin-4-one in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-5-methoxypyrimidine.

-

Purify the crude product by column chromatography.

-

-

Hydrazinolysis of 4-chloro-5-methoxypyrimidine:

-

Dissolve the purified 4-chloro-5-methoxypyrimidine in ethanol.

-

Add hydrazine hydrate to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system to yield 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

-

Caption: A generalized workflow for the proposed synthesis.

Protocol 2: Preliminary In Vitro Anticancer Screening

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

MTT Assay:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (dissolved in DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion and Future Directions

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine represents an intriguing, yet underexplored, chemical entity. The convergence of the biologically significant pyrimidine core with the versatile hydrazono functionality suggests a high potential for this compound and its derivatives in the field of medicinal chemistry. While concrete experimental data is currently lacking, the proposed synthetic route is chemically sound and provides a clear path for its preparation.

Future research should focus on the successful synthesis and thorough characterization of this molecule. Following this, a systematic evaluation of its biological activities, beginning with broad screening panels for anticancer and antimicrobial effects, is warranted. The hydrazono group offers a convenient point for chemical modification, enabling the generation of a diverse library of analogs. This would facilitate the establishment of structure-activity relationships and the potential optimization of any initial biological "hits" into lead compounds for drug development. The insights gained from such studies would not only shed light on the therapeutic potential of this specific compound but also contribute to the broader understanding of the chemical biology of pyrimidine hydrazones.

References

-

Synthesis of potential and biologically active pyrimidine hydrazones derivatives. (2024). ResearchGate. [Link]

- Kaplancıklı, Z. A., et al. (2014). Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Letters in Drug Design & Discovery, 11(1), 76-81.

- Kaplancıklı, Z. A., et al. (2014). s Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Bentham Science Publishers.

- Biologically active Pyrimidine Hydrazones. (2014). Asian Journal of Pharmaceutical Research, 4(2), 84-88.

- Kaplancıklı, Z. A., et al. (2013). Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Letters in Drug Design & Discovery, 11(1), 76-81.

- Brown, D. J., & Jacobsen, N. W. (1965). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 375-380.

- Jiangsu Agricultural Hormone Engineering Technology Research Centre Co Ltd. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

- El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′: 4, 5] thiazolo [3, 2‐a] benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286.

- A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery. (2023). BenchChem.

- Sarhan, A. O., & El-Wareth, A. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286.

- Sarhan, A. O., & El-Wareth, A. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′ 5′: 4, 5] thiazolo [3, 2‐a] benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286.

-

Li, Y., et al. (2020). Novel[1][12][13] triazolo [4, 5-d] pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424.

- Al-Tel, T. H. (2011). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 16(11), 9335-9348.

- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2021). Research Journal of Pharmacy and Technology, 14(11), 5895-5901.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

-

Sun, K., et al. (2017). Design, synthesis and biological evaluation of[1][12][13] triazolo [4, 5-d] pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry, 126, 993-1004.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. asianjpr.com [asianjpr.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 5. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 10. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles of organic chemistry and spectroscopy to present a detailed analysis. We will explore its structural elucidation through a combination of proposed synthetic pathways, predicted spectroscopic characteristics, and standardized analytical protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering foundational insights into the characterization of novel pyrimidine derivatives.

Introduction: The Pyrimidine-Hydrazone Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases found in DNA and RNA (cytosine and thymine) and a wide array of therapeutic agents.[1] The dihydropyrimidine core, in particular, is found in drugs known for their activity as calcium channel blockers and antihypertensive agents.[2]

The incorporation of a hydrazone moiety (R1R2C=NNH2) introduces a versatile functional group known to confer a broad spectrum of biological activities. Hydrazones are recognized for their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The combination of the pyrimidine and hydrazone pharmacophores in 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine suggests a molecule with significant potential for biological activity, making its structural characterization a critical step in its potential development as a therapeutic agent.

Molecular Structure and Properties

The core structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine consists of a dihydropyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms. It is substituted with a methoxy group at the 5-position and a hydrazono group at the 4-position.

Table 1: Physicochemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

| Property | Value | Source |

| CAS Number | 99419-06-4 | Internal Database |

| Molecular Formula | C₅H₈N₄O | Internal Database |

| Molecular Weight | 140.14 g/mol | Internal Database |

| SMILES | COC1=CNC=NC1=NN | Internal Database |

| InChI Key | PEJFLTBQJYNGOC-UHFFFAOYSA-N | Internal Database |

Proposed Synthetic Pathway

The proposed synthesis would likely begin with a suitable precursor, 4-chloro-5-methoxypyrimidine. The reaction with hydrazine hydrate would proceed via nucleophilic aromatic substitution, where the highly nucleophilic hydrazine displaces the chloride leaving group.

Caption: Proposed synthetic workflow for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Experimental Protocol: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5-methoxypyrimidine (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Precipitate the product by adding cold water. Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Spectroscopic and Structural Characterization

The definitive structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine based on its functional groups and data from analogous structures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (methoxy) | ~3.8 | Singlet | 3H | Methoxy protons are typically found in this region. |

| NH (ring) | ~6.5-7.5 | Broad Singlet | 1H | NH proton of the dihydropyrimidine ring. |

| CH (ring) | ~7.0-8.0 | Multiplet | 2H | Aromatic protons on the pyrimidine ring. |

| NH₂ (hydrazono) | ~4.5-5.5 | Broad Singlet | 2H | Protons of the hydrazono group, exchangeable with D₂O. |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (methoxy) | ~55-60 | Typical chemical shift for a methoxy carbon. |

| C-5 (ring) | ~140-150 | Carbon attached to the electron-donating methoxy group. |

| C-4 (ring) | ~155-165 | Carbon of the C=N bond of the hydrazone. |

| C-2, C-6 (ring) | ~145-160 | Carbons within the dihydropyrimidine ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (hydrazono) | 3200-3400 | Medium, Broad | Stretching |

| C-H (aromatic) | 3000-3100 | Medium | Stretching |

| C-H (aliphatic) | 2850-2950 | Medium | Stretching |

| C=N (ring/hydrazono) | 1620-1680 | Strong | Stretching |

| C-O (methoxy) | 1050-1250 | Strong | Stretching |

| N-H (bend) | 1590-1650 | Medium | Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak (M+) : m/z = 140.14

-

Key Fragmentation Pathways : Common fragmentation patterns for pyrimidine derivatives involve the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[6] For 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, expected fragmentations could include the loss of the methoxy group (•OCH₃), the hydrazono group (•N₂H₃), or cleavage of the pyrimidine ring.

Caption: Standard analytical workflow for structural elucidation.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and bond angles, single-crystal X-ray crystallography is the gold standard.[7]

-

Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure and refine the atomic positions.

Potential Biological Significance and Signaling Pathways

Derivatives of pyrimidine and hydrazone are known to interact with a variety of biological targets. Fused pyrimidines, for instance, are known to target various biological molecules implicated in cancer.[8] Dihydropyrimidinone-pyrazole hybrids have been investigated as potential inhibitors of SHP2, a protein tyrosine phosphatase involved in cell growth signaling pathways.[9]

Given its structure, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine could potentially act as an inhibitor of kinases, phosphatases, or other enzymes involved in cell signaling cascades relevant to diseases such as cancer.

Caption: Hypothetical inhibition of a kinase cascade by the title compound.

Conclusion

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a molecule of significant interest due to its hybrid structure, combining the well-established pharmacophores of pyrimidine and hydrazone. While specific experimental data is sparse, this guide has provided a comprehensive theoretical framework for its synthesis and structural characterization. The proposed synthetic route is robust and based on established chemical principles. The predicted spectroscopic data provides a solid foundation for researchers to identify and characterize this molecule. Further investigation into the biological activities of this compound is warranted, given the rich pharmacology of its constituent moieties.

References

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Biginelli reaction. (2023). In Wikipedia. Retrieved from [Link]

- BenchChem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

-

A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Retrieved from [Link]

-

BIGINELLI REACTION. (n.d.). [PowerPoint presentation]. Retrieved from [Link]

- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). Journal of Mass Spectrometry, 44(5), 723-730.

- Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2014). Beilstein Journal of Organic Chemistry, 10, 123-129.

-

Biginelli reaction: Significance and symbolism. (2024, December 12). Wisdomlib. Retrieved from [Link]

- Mass spectral fragmentation modes of pyrimidine derivatives. (2008). Rasayan Journal of Chemistry, 1(4), 795-800.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. (1998). Synlett, 1998(1), 89-90.

- The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide. (2025). BenchChem.

- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). Journal of the American Chemical Society, 87(22), 5254–5255.

- BenchChem. (2025).

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv

- Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. (2014). Molecules, 19(11), 18624-18642.

- Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). ACS Omega.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig

-

IR spectra of hydrazones I and complexes II–V. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. (n.d.). ResearchGate. Retrieved from [Link]

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- BenchChem. (2025).

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and mechanism of novel fluorescent coumarin-dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. (2020). RSC Advances, 10(54), 32543-32554.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1195-1215.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

- Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. (2025). Oriental Journal of Chemistry, 41(4).

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

- Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction. (2026). Future Medicinal Chemistry.

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). In Chemistry LibreTexts. Retrieved from [Link]

- Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 621-632.

- Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1258-1268.

- Potential biological targets for bioassay development in drug discovery of Sturge-Weber syndrome. (2017). Chemical Biology & Drug Design, 90(4), 511-518.

- Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. (2024). Archiv der Pharmazie.

- Identifying potential drug targets and candidate drugs for COVID-19: biological networks and structural modeling approaches. (2021). Scientific Reports, 11(1), 4064.

- Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes. (2019). Inorganic Chemistry, 58(24), 16364-16371.

Sources

- 1. Biginelli Reaction [organic-chemistry.org]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives

An In-depth Technical Guide to the Biological Activity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including nucleic acids.[1] Its derivatives, particularly dihydropyrimidines (DHPMs), have garnered significant attention for their diverse pharmacological activities, ranging from antimicrobial to anticancer effects.[2] This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives. While direct research on this specific scaffold is nascent, this document synthesizes information on its core structural components—the dihydropyrimidine ring, the hydrazone moiety, and the methoxy group—to build a comprehensive profile of its predicted biological activities and to provide a roadmap for future research and development.

The Architectural Blueprint: Core Structural Components and Their Significance

The predicted biological activity of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives can be logically inferred by dissecting the roles of its constituent parts.

The 1,4-Dihydropyrimidine (Dihydropyrimidinone) Scaffold: A Privileged Structure

The 1,4-dihydropyrimidine core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. DHPMs are typically synthesized via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] This versatile synthesis allows for a wide range of substituents to be introduced at various positions, leading to a diverse library of compounds with distinct biological profiles.

DHPMs are known to exhibit a broad spectrum of activities, including:

-

Anticancer Activity: Many DHPM derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Activity: The dihydropyrimidine ring is a key feature in several antibacterial and antifungal agents.[4]

-

Calcium Channel Modulation: Certain DHPMs are structurally analogous to dihydropyridine calcium channel blockers used in the treatment of hypertension.

The Hydrazone Moiety (-C=N-NH-): A Versatile Pharmacophore

The hydrazone moiety is another critical component that imparts significant biological activity. Hydrazones are formed by the condensation of hydrazines with aldehydes or ketones.[5] The presence of the azometine group (-C=N-) in hydrazones is crucial for their biological effects. Hydrazone-containing compounds have been reported to possess:

-

Antimicrobial Properties: The ability to form hydrogen bonds and their electron-donating/accepting capabilities make hydrazones effective against a range of microbial pathogens.[5]

-

Anticancer Potential: Several hydrazone derivatives have been investigated as anticancer agents due to their ability to interfere with various cellular processes.

-

Anti-inflammatory and Analgesic Effects.

The 5-Methoxy Group (-OCH₃): A Modulator of Physicochemical Properties

The methoxy group is a common substituent in many pharmaceuticals. Its presence on the dihydropyrimidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. The 5-methoxy substitution, in particular, has been explored in various heterocyclic systems to enhance biological activity.[6]

Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivatives: A Proposed Pathway

A plausible synthetic route to the target compounds can be envisioned based on established organic chemistry principles. The synthesis would likely begin with a modified Biginelli reaction to construct the 5-methoxy-dihydropyrimidine core, followed by the introduction of the hydrazono moiety.

Caption: Proposed synthetic pathway for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives.

Potential Biological Activities: An Evidence-Based Projection

Based on the known activities of the core components, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives are promising candidates for evaluation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Both dihydropyrimidines and hydrazones have a well-documented history of antimicrobial activity.[4][5] The combination of these two pharmacophores in a single molecule is a promising strategy for developing novel antimicrobial agents. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 1: Antimicrobial Activity of Representative Dihydropyrimidine Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Dihydropyrimidine-2(1H)-ones | Escherichia coli | 32 - 64 | [4] |

| Pseudomonas aeruginosa | 32 - 64 | [4] | |

| Staphylococcus aureus | 32 - 64 | [4] | |

| Candida albicans | 32 | [4] | |

| Aspergillus niger | 32 | [4] |

Anticancer Activity

The anticancer potential of dihydropyrimidines is a significant area of research.[2] The introduction of the hydrazono moiety could enhance this activity by providing additional sites for interaction with biological targets, such as kinases or DNA.

Caption: Potential mechanism of anticancer action.

Table 2: Cytotoxic Activity of Selected Dihydropyrimidine Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Thiazole substituted 1,4-DHPs | MCF-7 (Breast) | 28.5 ± 3.5 | [7] |

| LS180 (Colon) | 29.7 ± 4.7 | [7] | |

| MOLT-4 (Leukemia) | 17.4 ± 2.0 | [7] | |

| Tetrahydropyrimidines | HeLa (Cervical) | 43.63 | [8] |

| K562 (Leukemia) | 67.97 - 79.94 | [8] | |

| MDA-MB-231 (Breast) | 74.12 | [8] |

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies on 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives are not yet available, general trends from related dihydropyrimidine and hydrazone compounds can guide future optimization efforts.[1][9]

-

Substitution on the Hydrazono Moiety: The nature of the R group(s) on the hydrazono nitrogen can significantly impact activity. Aromatic or heteroaromatic rings with various substituents could be explored to modulate potency and selectivity.

-

Modifications at the 1- and 2-positions of the Dihydropyrimidine Ring: Alkylation or arylation at the N1 position and variations of the substituent at the C2 position (e.g., oxo, thioxo) can influence the biological profile.

-

The Role of the 5-Methoxy Group: Comparative studies with analogues lacking the 5-methoxy group or having other substituents at this position would elucidate its contribution to the observed activity.

Future research should focus on the synthesis of a library of these derivatives with systematic structural variations, followed by comprehensive biological screening to establish a clear SAR.

Generalized Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of the target compounds, which should be adapted and optimized based on specific experimental conditions.

General Synthetic Procedure

-

Synthesis of the 5-Methoxy-dihydropyrimidine Core: A mixture of a β-ketoester bearing a 5-methoxy group, an appropriate aldehyde, and thiourea in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl) is refluxed for several hours. The resulting precipitate is filtered, washed, and recrystallized to yield the 5-methoxy-2-thioxo-1,2,3,4-tetrahydropyrimidine.

-

S-Methylation: The thione is treated with a methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at room temperature to yield the 2-methylthio derivative.

-

Hydrazinolysis: The 2-methylthio intermediate is refluxed with hydrazine hydrate in a suitable solvent to afford the 4-hydrazino-5-methoxy-1,4-dihydropyrimidine.

-

Formation of the Hydrazone: The 4-hydrazino derivative is condensed with a selected aldehyde or ketone in a solvent like ethanol with a catalytic amount of acetic acid under reflux to yield the final 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion

While the field of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives is still in its infancy, a systematic analysis of its structural components strongly suggests a high potential for significant biological activity, particularly in the realms of antimicrobial and anticancer applications. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising class of compounds. The versatility of the dihydropyrimidine and hydrazone scaffolds, coupled with the modulatory effects of the methoxy group, offers a rich chemical space for the discovery of novel therapeutic agents.

References

-

Der Pharma Chemica. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship study of the compounds 4-16. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Retrieved from [Link]

-

PubMed. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Retrieved from [Link]

-

MDPI. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

-

PubMed. (2023). Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Retrieved from [Link]

-

MDPI. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Retrieved from [Link]

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]

-

PubMed. (2014). Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

-

MDPI. (2022). The Evaluation of DHPMs as Biotoxic Agents on Pathogen Bacterial Membranes. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

-

PubMed. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This guide delves into the hypothetical mechanism of action of a specific, yet understudied derivative, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. In the absence of direct experimental data for this compound, we will leverage established knowledge of the dihydropyrimidine and 1,4-dihydropyridine pharmacophores, as well as the functional significance of the hydrazono moiety, to propose several plausible biological activities and their underlying molecular mechanisms. This document aims to serve as a foundational resource to stimulate and guide future research into this promising molecule. We will explore potential roles as a calcium channel modulator, an anticancer agent, and an antimicrobial compound, providing detailed, actionable experimental protocols to validate these hypotheses.

The Dihydropyrimidine Scaffold: A Privileged Pharmacophore

Dihydropyrimidines (DHPMs) and their related 1,4-dihydropyridines (1,4-DHPs) are heterocyclic organic compounds that have garnered significant attention in the field of drug discovery.[1][2] Their structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[3][4] The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its derivatives intriguing candidates for interacting with biological systems.[1][5]

Clinically successful drugs like Nifedipine, a 1,4-dihydropyridine, have cemented the importance of this scaffold in cardiovascular medicine as potent L-type calcium channel blockers.[2][6] However, the therapeutic potential of DHPMs extends far beyond calcium channel modulation, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, and antioxidant properties.[1][7][8] The specific biological activity is intricately linked to the nature and position of substituents on the dihydropyrimidine ring, a concept central to the structure-activity relationship (SAR) studies of these compounds.[9][10][11]

Deconstructing 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine: Structural Clues to Function

The structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine presents several key features that can inform our hypotheses about its mechanism of action:

-

The 1,4-dihydropyrimidine Core: This central scaffold is the foundation of its potential biological activities, sharing properties with the well-studied 1,4-dihydropyridines.[2][3]

-

The 4-Hydrazono Group: The hydrazone moiety (-C=N-NH2) is a known pharmacophore associated with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[12][13][14] Its presence suggests a departure from the classical calcium channel blocking profile and points towards other potential cellular targets.

-

The 5-Methoxy Group: The methoxy (-OCH3) substitution at the 5-position can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.

Given these structural elements, we will now explore three primary, plausible mechanisms of action for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Proposed Mechanism of Action I: Modulation of Voltage-Gated Calcium Channels

While the hydrazono group might suggest alternative activities, the dihydropyridine core is strongly associated with the modulation of L-type voltage-gated calcium channels.[2][6] It is plausible that 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine retains some affinity for these channels.

Hypothetical Signaling Pathway

Caption: Proposed modulation of L-type calcium channels.

Experimental Validation Protocol: Patch-Clamp Electrophysiology

This protocol is designed to directly measure the effect of the compound on the activity of L-type calcium channels in a controlled in vitro setting.

Objective: To determine if 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine modulates L-type calcium channel currents.

Methodology:

-

Cell Culture: Utilize a cell line that endogenously expresses L-type calcium channels, such as the A7r5 vascular smooth muscle cell line.[15] Culture the cells under standard conditions (37°C, 5% CO2).

-

Whole-Cell Patch-Clamp:

-

Prepare a bath solution containing a high concentration of a charge carrier (e.g., 20 mM BaCl2) to enhance inward currents through calcium channels.

-

The internal pipette solution should contain a cesium-based solution to block potassium channels.

-

Establish a whole-cell patch-clamp configuration on a single A7r5 cell.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba2+ currents through L-type calcium channels.

-

-

Compound Application:

-

Record baseline currents in the absence of the compound.

-

Prepare stock solutions of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the bath solution.

-

Perfuse the cells with increasing concentrations of the compound and record the corresponding currents.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the currents to the baseline current.

-

Plot a concentration-response curve and calculate the IC50 value if inhibition is observed.

-

Proposed Mechanism of Action II: Anticancer Activity via Dihydrofolate Reductase Inhibition

Certain dihydropyrimidine derivatives have been shown to possess antibacterial and anticancer properties by inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[16] The structural similarity of the dihydropyrimidine core to dihydrofolate makes this a plausible mechanism.

Hypothetical Signaling Pathway

Caption: Proposed inhibition of DHFR and downstream effects.

Experimental Validation Protocol: Enzyme Inhibition and Cell Proliferation Assays

This two-part protocol first assesses the direct inhibitory effect on the DHFR enzyme and then evaluates the downstream consequence on cancer cell proliferation.

Part A: DHFR Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine against DHFR.

Methodology:

-

Reagents: Recombinant human DHFR enzyme, dihydrofolate (DHF), and NADPH.

-

Assay Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to tetrahydrofolate (THF).

-

Procedure:

-

In a 96-well UV-transparent plate, add buffer, NADPH, and varying concentrations of the test compound.

-

Initiate the reaction by adding DHFR and DHF.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Part B: Cancer Cell Proliferation Assay

Objective: To determine the effect of the compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: Use a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Proposed Mechanism of Action III: Antimicrobial Activity

The presence of both a dihydropyrimidine core and a hydrazono group strongly suggests potential antimicrobial activity.[1][12][17] Dihydropyrimidines have been reported to exhibit antibacterial and antifungal properties, and hydrazones are a well-established class of antimicrobial agents.[13][16][17]

Hypothetical Experimental Workflow

Caption: Workflow for evaluating antimicrobial activity.

Experimental Validation Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Broth Microdilution:

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism, no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Comparative Data of Related Scaffolds

To provide context for potential activity, the following table summarizes the biological activities of various dihydropyrimidine and 1,4-dihydropyridine derivatives.

| Compound Class | Derivative Example | Biological Activity | Target/Mechanism | Potency (IC50/MIC) |

| 1,4-Dihydropyridines | Nifedipine | Antihypertensive | L-type Ca2+ channel blocker | Low micromolar range |